5-Bromo-4-(6-methylheptyl)pyrimidine
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Overview
Description
5-Bromo-4-(6-methylheptyl)pyrimidine is a nitrogen-containing heterocyclic organic compound. It has garnered significant attention due to its unique physical, chemical, and biological properties. The compound is characterized by a pyrimidine ring attached to a seven-carbon chain that branches off at the fourth position.
Preparation Methods
The synthesis of 5-Bromo-4-(6-methylheptyl)pyrimidine involves several reaction steps, including bromination, alkylation, and pyrimidine ring formation. The compound is typically synthesized in a laboratory setting using organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. The reaction yields a yellow crystalline product that can be further characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
5-Bromo-4-(6-methylheptyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Alkylation and Acylation Reactions: The pyrimidine ring can be alkylated or acylated to introduce new functional groups.
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-4-(6-methylheptyl)pyrimidine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Medicine: It has potential therapeutic applications due to its ability to bind and activate cannabinoid receptors (CB1 and CB2).
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(6-methylheptyl)pyrimidine involves its ability to bind and activate cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, mood regulation, and immune response. By binding to these receptors, the compound can modulate their activity and exert its effects.
Comparison with Similar Compounds
5-Bromo-4-(6-methylheptyl)pyrimidine is unique due to its specific structure and ability to interact with cannabinoid receptors. Similar compounds include:
- 5-Bromo-4-pentylpyrimidine
- 5-Bromo-4-hexylpyrimidine
- 5-Bromo-4-butylpyrimidine
- 5-Bromo-4-heptylpyrimidine
- 5-Bromo-4-propylpyrimidine
These compounds share a similar pyrimidine ring structure but differ in the length and branching of the attached carbon chain, which can influence their chemical and biological properties.
Properties
IUPAC Name |
5-bromo-4-(6-methylheptyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-10(2)6-4-3-5-7-12-11(13)8-14-9-15-12/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDRIUUSDXZSPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650038 |
Source
|
Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-24-5 |
Source
|
Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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